molecular formula C17H17N3O4S B13361328 2-((4-Acetamidophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

2-((4-Acetamidophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B13361328
M. Wt: 359.4 g/mol
InChI Key: KLUPFSSSFNPYMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Acetamidophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an acetamidophenyl group, an oxoethyl group, and a methylthio-substituted nicotinate moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Acetamidophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize 4-acetamidophenol, which is then reacted with ethyl oxalyl chloride to form the oxoethyl derivative. This intermediate is subsequently reacted with 2-(methylthio)nicotinic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-Acetamidophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

2-((4-Acetamidophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules make it useful in biochemical assays and studies of enzyme activity.

    Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 2-((4-Acetamidophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. The exact mechanism can vary depending on the context of its use, such as in biochemical assays or pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidophenol:

    2-(Methylthio)nicotinic Acid: This compound shares the methylthio-substituted nicotinate moiety and is used in various chemical syntheses.

Uniqueness

2-((4-Acetamidophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its combination of functional groups, which allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H17N3O4S

Molecular Weight

359.4 g/mol

IUPAC Name

[2-(4-acetamidoanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C17H17N3O4S/c1-11(21)19-12-5-7-13(8-6-12)20-15(22)10-24-17(23)14-4-3-9-18-16(14)25-2/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

KLUPFSSSFNPYMV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)COC(=O)C2=C(N=CC=C2)SC

Origin of Product

United States

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